2-(チオフェン-2-イル)ピペリジン塩酸塩

説明

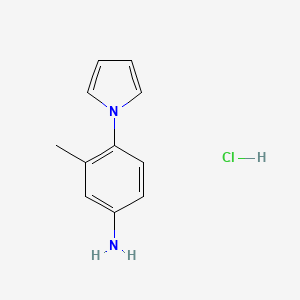

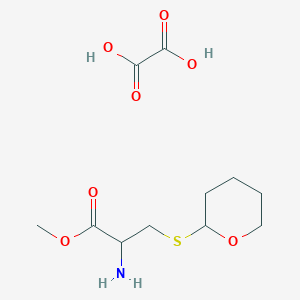

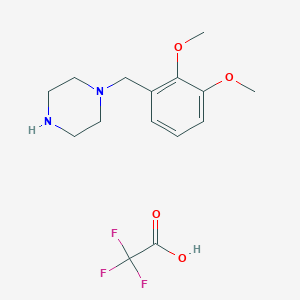

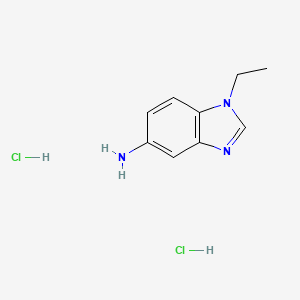

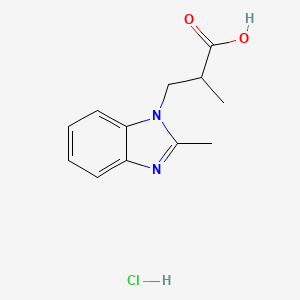

“2-(Thiophen-2-yl)piperidine hydrochloride” is a chemical compound with the molecular weight of 203.74 . It is also known by its IUPAC name "2-(2-thienyl)piperidine hydrochloride" .

Synthesis Analysis

Thiophene-based analogs, such as “2-(Thiophen-2-yl)piperidine hydrochloride”, have been the subject of much research due to their potential as biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Molecular Structure Analysis

The InChI code for “2-(Thiophen-2-yl)piperidine hydrochloride” is1S/C9H13NS.ClH/c1-2-6-10-8(4-1)9-5-3-7-11-9;/h3,5,7-8,10H,1-2,4,6H2;1H . This code provides a unique representation of the molecule’s structure. Chemical Reactions Analysis

While specific chemical reactions involving “2-(Thiophen-2-yl)piperidine hydrochloride” are not mentioned in the search results, thiophene derivatives in general are known to undergo a variety of reactions. For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .作用機序

The mechanism of action of 2-(Thiophen-2-yl)piperidine hydrochloride is not fully understood. However, it is believed that it acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. The NMDA receptor is involved in a variety of physiological processes, including learning and memory, pain perception, and neuronal development. By acting as an antagonist at the NMDA receptor, 2-(Thiophen-2-yl)piperidine hydrochloride may be able to modulate these processes.

Biochemical and Physiological Effects

2-(Thiophen-2-yl)piperidine hydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of a variety of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to have antiviral activity against a variety of viruses, including herpes simplex virus type 1, herpes simplex virus type 2, and human cytomegalovirus. Additionally, it has been shown to have antifungal activity against a variety of fungi, including Candida albicans and Cryptococcus neoformans.

実験室実験の利点と制限

One of the advantages of using 2-(Thiophen-2-yl)piperidine hydrochloride in laboratory experiments is that it is relatively easy to synthesize. Additionally, it is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. However, there are some limitations to using 2-(Thiophen-2-yl)piperidine hydrochloride in laboratory experiments. For example, it has a relatively low solubility in water, making it difficult to use in aqueous solutions. Additionally, it has a relatively low melting point, making it difficult to use in experiments that require high temperatures.

将来の方向性

The potential applications of 2-(Thiophen-2-yl)piperidine hydrochloride are still being explored. One potential future direction is the use of 2-(Thiophen-2-yl)piperidine hydrochloride as a drug delivery system. This could be used to deliver drugs to specific target sites in the body, such as the brain, and could also be used to target cancer cells. Additionally, 2-(Thiophen-2-yl)piperidine hydrochloride could be used to develop compounds with improved pharmacokinetic properties, such as increased solubility and increased bioavailability. Finally, 2-(Thiophen-2-yl)piperidine hydrochloride could be used to develop compounds with improved pharmacodynamic properties, such as increased potency and increased selectivity.

科学的研究の応用

医薬品設計と製薬

2-(チオフェン-2-イル)ピペリジン塩酸塩を含むピペリジン誘導体は、20種類以上の医薬品クラスに存在します . それらは製薬業界で重要な役割を果たしています . たとえば、ピペリジンを組み込んだ抗がん剤は、アンドロゲン非依存性癌細胞株で特に優れた活性を示しています .

有機合成

2-(チオフェン-2-イル)ピペリジン塩酸塩は、有機合成における構成要素として使用できます。 置換ピペリジンの合成のための迅速かつ費用対効果の高い方法の開発は、現代の有機化学の重要な課題です .

材料科学

材料科学の分野では、2-(チオフェン-2-イル)ピペリジン塩酸塩は、複雑な有機化合物の合成に使用される可能性があります。 たとえば、ジ(チオフェン-2-イル)置換ピレン-ピリジン共役スキャフォールドの合成に使用できます .

生物学的評価

ピペリジン誘導体は、潜在的な薬剤の発見と生物学的評価によく使用されます . したがって、2-(チオフェン-2-イル)ピペリジン塩酸塩は、その潜在的な治療効果を評価するための生物学的試験に使用できます。

特性

IUPAC Name |

2-thiophen-2-ylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS.ClH/c1-2-6-10-8(4-1)9-5-3-7-11-9;/h3,5,7-8,10H,1-2,4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPBHGZVQUQNPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187173-82-5 | |

| Record name | 2-(thiophen-2-yl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylamine hydrochloride](/img/structure/B1389075.png)